8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N7O4 and its molecular weight is 453.503. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a piperazin-1-yl structure have been evaluated for their potential as carbonic anhydrase (CA) inhibitors . Carbonic anhydrases are a large group of metalloenzymes that regulate many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .
Mode of action
These compounds can fit nicely in the active site of carbonic anhydrase II (CAII) and interact with the zinc ion (Zn2+) along with three histidine residues in the active site .
Biochemical pathways
Carbonic anhydrases catalyze the reversible hydration reaction of CO2, thus playing a crucial role in many biochemical pathways .
Result of action
The inhibition of carbonic anhydrases can have various effects depending on the specific isozyme and tissue involved. For example, inhibitors of these enzymes have been used in the treatment of disorders such as glaucoma, cancer, obesity, epilepsy, edema, and osteoporosis .
Biochemical Analysis
Biochemical Properties
8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it may interact with transcription factors, influencing their ability to regulate gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound exhibits good stability under standard laboratory conditions, but its degradation products can form over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter metabolite levels within cells. For instance, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy. For example, the compound may be transported across cell membranes by ABC transporters or bind to serum proteins, affecting its bioavailability and distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with DNA or transcription factors, or to the mitochondria to influence energy metabolism.
Properties
IUPAC Name |
6-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O4/c1-14-15(2)29-17-18(24(3)22(32)25(4)20(17)31)23-21(29)28(14)12-9-26-7-10-27(11-8-26)19(30)16-6-5-13-33-16/h5-6,13H,7-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLIFRDWZSFUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)C(=O)C5=CC=CO5)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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